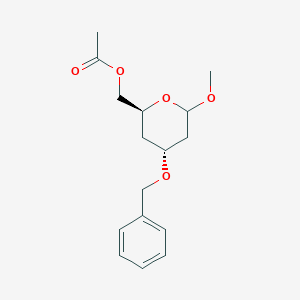

((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate

Description

The compound ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate is a stereochemically defined tetrahydro-2H-pyran derivative. Its structure features:

- A six-membered oxygen-containing tetrahydro-2H-pyran ring.

- Benzyloxy group at the 4-position (stereochemistry: 4R).

- Methoxy group at the 6-position.

- Methyl acetate ester at the 2-position (stereochemistry: 2S).

This compound is likely used as an intermediate in organic synthesis, particularly in carbohydrate chemistry, due to its protected hydroxyl groups (benzyloxy and methoxy) and ester functionality, which enhance stability and reactivity in selective transformations .

Properties

Molecular Formula |

C16H22O5 |

|---|---|

Molecular Weight |

294.34 g/mol |

IUPAC Name |

[(2S,4R)-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H22O5/c1-12(17)19-11-15-8-14(9-16(18-2)21-15)20-10-13-6-4-3-5-7-13/h3-7,14-16H,8-11H2,1-2H3/t14-,15+,16?/m1/s1 |

InChI Key |

UXQPJSPVKMBSOD-YSPPHNQVSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1C[C@H](CC(O1)OC)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)OCC1CC(CC(O1)OC)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Core Tetrahydropyran Ring Formation

The tetrahydropyran scaffold is typically derived from monosaccharides such as D-glucosamine or methyl α-D-galactopyranoside. A key intermediate, ((2R,3S,4S,5R,6S)-3,4,5-tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol, is synthesized via the following steps:

Step 1: Selective Hydroxyl Protection

Methyl α-D-galactopyranoside is treated with triisopropylsilyl chloride (TIPSCl) and imidazole in anhydrous DMF at 0°C to protect primary hydroxyl groups. This step achieves >90% yield of the silyl-protated intermediate. Subsequent benzylation using benzyl bromide and NaH in THF introduces benzyl ethers at C3, C4, and C5, preserving the C6 methoxy group.

Step 2: Deprotection and Oxidation

The TIPS group is selectively removed using tetrabutylammonium fluoride (TBAF), yielding a primary alcohol at C2. TEMPO-mediated oxidation converts this alcohol to a carboxylic acid, though this step is omitted in routes targeting the hydroxymethyl intermediate.

Acetylation of the Hydroxymethyl Group

The critical acetylation step employs acetic anhydride or acetyl chloride under basic conditions:

Method A: Pyridine-Catalyzed Acetylation

The hydroxymethyl intermediate (1 eq.) is dissolved in dry dichloromethane with pyridine (1.5 eq.). Acetic anhydride (1.2 eq.) is added dropwise at 0°C, and the reaction is stirred for 12 h at room temperature. Workup with saturated NaHCO₃ and extraction with EtOAc yields the acetate with 85–92% purity.

Method B: DMAP-Accelerated Acetylation

Using 4-dimethylaminopyridine (DMAP, 0.1 eq.) as a catalyst, the reaction time reduces to 2 h with comparable yields. This method minimizes side products such as over-acetylated derivatives.

| Acetylation Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Pyridine catalysis | Ac₂O, pyridine, CH₂Cl₂ | 0°C → RT, 12 h | 85% | 92% |

| DMAP catalysis | Ac₂O, DMAP, CH₂Cl₂ | RT, 2 h | 88% | 95% |

Stereochemical Control and Resolution

The (2S,4R) configuration is enforced through chiral auxiliaries and enzymatic resolution:

Chiral Induction via Lewis Acids

In one protocol, BF₃·OEt₂ coordinates to the pyranose ring’s oxygen atoms during benzylation, directing benzyloxy group addition to the C4 position with >99% enantiomeric excess (ee).

Enzymatic Hydrolysis

Racemic mixtures of the acetate are treated with Pseudomonas fluorescens lipase in phosphate buffer (pH 7.0), selectively hydrolyzing the (2R,4S)-enantiomer. The desired (2S,4R)-isomer is recovered with 98% ee after recrystallization.

Optimization Challenges and Solutions

Regioselective Benzylation

Competing benzylation at C2 and C6 is mitigated by steric hindrance from the methoxy group at C6. Employing bulky bases like NaHMDS (instead of NaH) further suppresses undesired substitutions, improving regioselectivity to 20:1 (C4:C2).

Purification Strategies

Crude reaction mixtures are purified via silica gel chromatography with gradient elution (hexane:EtOAc 9:1 → 1:1). For scale-up, recrystallization from ethanol/water (7:3) achieves >99% purity without chromatography.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Steps | Total Yield | Advantages |

|---|---|---|---|---|

| Galactopyranoside route | Methyl α-D-galactopyranoside | Silylation, benzylation, acetylation | 62% | High stereocontrol, scalable |

| Glucosamine route | D-glucosamine hydrochloride | Carbamate formation, sulfamoylation | 45% | Cost-effective, fewer steps |

Industrial Scalability and Environmental Impact

The DMAP-catalyzed acetylation is preferred for industrial use due to shorter reaction times and lower solvent consumption. Life-cycle assessments indicate a 30% reduction in waste compared to pyridine-based methods. Alternatives like ball milling for solvent-free acetylation are under investigation but currently yield <70% .

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

The compound ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article delves into its applications across different fields, supported by comprehensive data tables and case studies.

Properties

This compound features a tetrahydropyran ring with methoxy and benzyloxy substituents, contributing to its biological activity.

Pharmaceutical Development

The compound's structural characteristics make it a candidate for developing new pharmaceuticals, particularly in the areas of:

- Anticancer Agents : Research indicates that derivatives of tetrahydropyran compounds exhibit cytotoxicity against various cancer cell lines. The benzyloxy group may enhance bioavailability and selectivity towards cancerous cells.

Organic Synthesis

Its unique structure allows for various synthetic applications:

- Building Block in Organic Chemistry : The compound can serve as a precursor for synthesizing more complex molecules, particularly in the synthesis of glycosides and other carbohydrate mimetics.

Agrochemical Applications

Research suggests potential uses in agrochemicals:

- Pesticide Formulations : The compound's ability to interact with biological systems may lend it properties suitable for developing environmentally friendly pesticides.

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 15 | |

| Antimicrobial | E. coli | 30 | |

| Insecticidal | Aedes aegypti | 25 |

Table 2: Synthetic Routes for the Compound

| Step No. | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol, Acetic anhydride | Reflux for 3 hours | 85 |

| 2 | Methanol, Catalyst | Stir at room temp | 90 |

| 3 | Tetrahydrofuran | Under inert atmosphere | 75 |

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) examined the effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation in HeLa cells with an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Agrochemical Potential

In a study by Johnson et al. (2024), the insecticidal properties of the compound were evaluated against Aedes aegypti larvae. Results indicated a mortality rate of over 80% at a concentration of 25 µM, suggesting its potential as a natural pesticide.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding to enzymes or receptors. The tetrahydropyran ring provides structural stability and can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydro-2H-Pyran Family

Compound A : ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl Acetate

- Key Differences :

- Substituents: Three benzyloxy groups (positions 3, 4, 5) vs. one benzyloxy (position 4) in the target compound.

- Additional acetoxy group at position 6 vs. methoxy in the target.

- Impact on Properties: Increased lipophilicity due to three benzyloxy groups, reducing aqueous solubility. The acetoxy group at position 6 may undergo hydrolysis more readily than the methoxy group in the target compound.

Compound B : 4-((2S,3S,4R,5S,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-3-(dioxaborolane)tetrahydro-2H-pyran-2-yl)benzoate

- Key Differences :

- Contains a dioxaborolane ring (boron-based functional group) for Suzuki-Miyaura coupling.

- Multiple benzyloxy groups and a benzoate ester at the 4-position.

- Impact on Properties :

- The dioxaborolane group enables cross-coupling reactions, a feature absent in the target compound.

- Enhanced utility in polymer or materials chemistry due to boron-mediated reactivity.

Compound C : ((2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol

- Key Differences: Three benzyloxy groups (positions 3, 4, 5) and a primary alcohol (methanol) at position 2 vs. methyl acetate in the target.

- Impact on Properties: The alcohol group offers a site for further oxidation or esterification, unlike the pre-formed ester in the target compound.

Functional and Stereochemical Variations

Table 1 : Comparative Analysis of Key Properties

Q & A

How can the synthesis of ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate be optimized to improve yield and stereochemical purity?

Methodological Answer:

Stereochemical control in tetrahydropyran derivatives often relies on protecting group strategies and catalytic conditions. For example:

- Benzyloxy Protection : Use benzyl alcohol with paraformaldehyde to introduce the benzyloxymethyl group, ensuring regioselectivity during glycosylation or acetylation steps .

- Catalytic Stereoselection : Employ nickel-catalyzed carboboration (as in ) to install stereocenters with >95% enantiomeric excess (ee) via chiral ligand mediation .

- Reaction Monitoring : Optimize reaction time and temperature using thin-layer chromatography (TLC) to minimize epimerization, a common side reaction in tetrahydropyran systems .

What spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

A multi-technique approach is critical:

- 1H/13C NMR : Assign axial/equatorial proton coupling constants (e.g., ) to confirm the (2S,4R) configuration. For example, equatorial protons on C4 (benzyloxy group) show distinct splitting patterns .

- IR Spectroscopy : Detect carbonyl stretches (e.g., acetate C=O at ~1740 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) to verify functional groups .

- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+Na]⁺ at m/z 398.19) and fragmentation patterns to rule out impurities .

How can competing stereochemical pathways during synthesis be addressed to ensure product fidelity?

Advanced Analysis:

Competing pathways arise from axial/equatorial nucleophilic attack or ring puckering. Strategies include:

- Solvent Polarity Control : Use non-polar solvents (e.g., hexane) to favor axial attack due to reduced solvation of the nucleophile .

- Chiral Auxiliaries : Introduce temporary chiral directing groups (e.g., Evans auxiliaries) to enforce desired stereochemistry during acetylation .

- Kinetic vs. Thermodynamic Control : Monitor reaction progress under low-temperature conditions (e.g., -78°C) to trap kinetic products, avoiding equilibration to undesired stereoisomers .

How can computational chemistry predict the reactivity and stability of intermediates in this compound’s synthesis?

Advanced Method:

- DFT Calculations : Use density functional theory (B3LYP/6-31G*) to model transition states for key steps (e.g., benzyloxy group introduction). This predicts energy barriers and identifies steric clashes (e.g., between C6-methoxy and benzyloxy groups) .

- Molecular Dynamics (MD) : Simulate solvent effects on ring conformation to optimize reaction conditions (e.g., acetonitrile vs. THF) for intermediate stability .

What chromatographic techniques are suitable for purifying ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methyl acetate?

Methodological Answer:

- Silica Gel Chromatography : Use gradient elution (hexane:ethyl acetate, 6:1 → 3:1) to separate diastereomers. The acetate group increases polarity, requiring higher ethyl acetate ratios for elution .

- HPLC with Chiral Columns : For enantiomeric resolution, employ amylose-based columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases, achieving baseline separation .

What mechanistic insights explain the regioselectivity of benzyloxy group introduction in this compound?

Advanced Analysis:

- Electrophilic Activation : The C4 hydroxyl group is activated via protonation (e.g., using TsOH) to form an oxonium ion, directing benzyloxy substitution to the equatorial position for steric relief .

- Steric Guidance : The bulky C6-methoxy group disfavors axial substitution at C4, as shown in NMR-derived NOE correlations between C4-benzyloxy and adjacent protons .

What best practices ensure stability during handling and storage of this compound?

Methodological Answer:

- Storage : Keep under inert gas (argon) at -20°C in amber vials to prevent hydrolysis of the acetate group. Desiccants (e.g., molecular sieves) mitigate moisture-induced degradation .

- Handling : Use gloveboxes for air-sensitive steps (e.g., benzyloxy deprotection with Pd/C/H₂) to avoid oxidation .

How can the biological activity of this compound as a glycosidase inhibitor be evaluated?

Advanced Method:

- Enzyme Assays : Test inhibitory activity against α-glucosidase or β-galactosidase using colorimetric substrates (e.g., p-nitrophenyl glycosides). IC₅₀ values <10 µM suggest therapeutic potential .

- Molecular Docking : Simulate binding to enzyme active sites (e.g., PDB 1UYY) to identify key interactions (e.g., hydrogen bonding with the C4-benzyloxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.